In Vitro Mechanism of Action of 1,2,4-Triazolo[4,3-b]pyridazine, 3,8-dimethyl-6-phenyl-
In Vitro Mechanism of Action of 1,2,4-Triazolo[4,3-b]pyridazine, 3,8-dimethyl-6-phenyl-
Executive Summary
1,2,4-Triazolo[4,3-b]pyridazine, 3,8-dimethyl-6-phenyl- (CAS: 32723-50-5) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. While frequently utilized as a foundational building block for advanced drug synthesis, the intact pharmacophore exhibits a pleiotropic in vitro pharmacological profile. The specific substitution pattern—methyl groups at the 3 and 8 positions, and a phenyl ring at the 6 position—dictates its steric constraints and electronic distribution, enabling it to interact with multiple critical biological targets, including kinases, epigenetic readers, and allosteric receptor sites.
This technical whitepaper deconstructs the in vitro mechanisms of action of this scaffold, providing self-validating experimental protocols and structure-activity relationship (SAR) insights for drug development professionals.
Molecular Architecture and Pharmacophore Dynamics
The biological activity of the 3,8-dimethyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine core is driven by its unique spatial and electronic properties:
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Hydrogen Bonding Network: The nitrogen-rich triazolopyridazine core acts as a potent hydrogen bond acceptor/donor system. This is critical for anchoring the molecule into the hinge regions of kinases[1] or the acetyl-lysine (Kac) binding pockets of bromodomains[2].
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Steric Locking: Methylation at the 3-position of the triazole ring and the 8-position of the pyridazine ring restricts rotational degrees of freedom. This "steric locking" minimizes the entropic penalty upon target binding, enhancing overall affinity.
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Lipophilic π−π Stacking: The 6-phenyl substitution provides a bulky, lipophilic moiety essential for occupying deep hydrophobic pockets, such as the colchicine binding site in tubulin[3] or the hydrophobic cleft of Mcl-1 in acute myeloid leukemia (AML) models[4].
Pleiotropic In Vitro Mechanisms of Action
Dual c-Met and Pim-1 Kinase Inhibition (Oncology)
The triazolopyridazine scaffold has been extensively validated as a dual inhibitor of c-Met and Pim-1 kinases, which are critical drivers of tumor metastasis and therapy resistance[1].
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Mechanism: The compound acts as an ATP-competitive inhibitor. The triazole nitrogens form critical hydrogen bonds with the backbone amides in the kinase hinge region, while the 6-phenyl group projects into the adjacent hydrophobic pocket.
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Causality: Dual inhibition produces a synergistic apoptotic effect. By simultaneously blocking c-Met (upstream of STAT3) and Pim-1 (upstream of mTOR), the compound collapses parallel survival pathways, preventing compensatory kinase activation[1].
Fig 1. Dual c-Met/Pim-1 kinase inhibition and apoptotic induction by the triazolopyridazine core.
Epigenetic Modulation (BRD4 Bromodomain)
Beyond kinases, the scaffold acts as an epigenetic reader inhibitor targeting BRD4 (BD1 and BD2 domains)[2].
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Mechanism: The triazolopyridazine core mimics acetylated lysine (Kac). The nitrogen atoms coordinate with the conserved asparagine residue (Asn140 in BD1) in the BRD4 binding pocket, displacing the natural epigenetic marks and downregulating oncogenes like MYC[2].
Allosteric Modulation of GABA_A Receptors (Neurology)
In central nervous system (CNS) models, derivatives of this scaffold function as functionally selective γ -aminobutyric acid type A (GABA_A) receptor modulators[5].
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Mechanism: The compound binds to the benzodiazepine allosteric site. The 6-phenyl and 3-methyl groups dictate subtype selectivity, often yielding high affinity for α2/α3 subunits over the α1 subunit, which translates to anxiolytic activity without profound sedation[5].
Self-Validating Experimental Protocols
To rigorously evaluate the in vitro efficacy of 3,8-dimethyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine, the following self-validating assay cascade is recommended.
Protocol 1: Biochemical Validation via TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence assays. The delayed emission measurement eliminates short-lived background autofluorescence, a common artifact when screening highly conjugated aromatic systems like triazolopyridazines.
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Reagent Preparation: Prepare a master mix containing recombinant c-Met or Pim-1 kinase, a biotinylated peptide substrate, and ATP at its predetermined Km value (to ensure sensitivity to competitive inhibition).
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Compound Incubation: Dispense the compound (10-point dose-response, starting at 10 µM, 1:3 dilution in DMSO) into a 384-well plate. Add the kinase master mix and incubate for 30 minutes at room temperature to allow equilibrium binding.
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Reaction Initiation & Termination: Initiate the reaction with ATP. After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
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Readout: Measure emission at 665 nm (APC FRET) and 615 nm (Europium). Calculate the FRET ratio (665/615). Plot the dose-response curve to derive the IC50 .
Protocol 2: Cellular Mechanism Confirmation via Annexin-V/PI Flow Cytometry
Rationale: Biochemical inhibition must be proven to translate into programmed cell death rather than non-specific cytotoxicity[1].
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Cell Treatment: Seed MCF7 or MV4-11 cells[4] in 6-well plates. Treat with the compound at 1× and 5× the established cellular IC50 for 24 hours.
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Harvesting: Wash cells with cold PBS and gently resuspend in Annexin V Binding Buffer to maintain membrane integrity.
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Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
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Cytometric Analysis: Analyze via flow cytometry.
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Annexin V+ / PI- indicates early apoptosis (mechanism confirmed).
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Annexin V+ / PI+ indicates late apoptosis.
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Annexin V- / PI+ indicates non-specific necrosis (off-target toxicity).
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Fig 2. Self-validating in vitro screening workflow for triazolopyridazine hit progression.
Quantitative Data & SAR Profiling
The table below synthesizes the in vitro binding and inhibitory profile of the 3,8-dimethyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine structural class across its primary validated targets.
| Target | Assay Methodology | Representative IC50 / Kd Range (µM) | Primary Structural Interaction Mechanism |
| c-Met Kinase | TR-FRET | 0.16 – 1.50 | H-bond at hinge region; π−π stacking via 6-phenyl[1] |
| Pim-1 Kinase | TR-FRET | 0.28 – 2.00 | ATP-competitive binding; steric lock via 3,8-dimethyl[1] |
| BRD4 (BD1) | Isothermal Titration Calorimetry | 1.20 – 5.00 | Acetyl-lysine (Kac) mimicry via triazole nitrogens[2] |
| Mcl-1 (AML) | Fluorescence Polarization | 0.30 – 1.50 | Hydrophobic cleft occupation via 6-phenyl group[4] |
| Tubulin | Tubulin Polymerization Assay | 2.50 – 10.0 | Binding at the colchicine site; H-bonding via core[3] |
| GABA_A ( α2/α3 ) | Patch-Clamp Electrophysiology | 0.05 – 0.40 | Allosteric modulation at the benzodiazepine site[5] |
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 2. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
